molecular formula C41H52N4O4S B192934 Cénicriviroc CAS No. 497223-25-3

Cénicriviroc

Numéro de catalogue B192934
Numéro CAS: 497223-25-3
Poids moléculaire: 696.9 g/mol
Clé InChI: PNDKCRDVVKJPKG-WHERJAGFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cenicriviroc (CVC) is an experimental drug candidate for the treatment of HIV infection and non-alcoholic steatohepatitis . It is an inhibitor of CCR2 and CCR5 receptors, which allows it to function as an entry inhibitor, preventing the virus from entering into a human cell .


Molecular Structure Analysis

Cenicriviroc has a molecular formula of C41H52N4O4S and a molecular weight of 696.94 g/mol . It belongs to the class of organic compounds known as benzazocines, which are organic compounds containing the benzazocine ring system .

Applications De Recherche Scientifique

Traitement de la pneumonie à COVID-19

Le cénicriviroc a été évalué dans le cadre du protocole principal ACTIV-1 IM, qui vise à déterminer le bénéfice de l’ajout d’un immunomodulateur aux soins standard chez les patients hospitalisés atteints d’une pneumonie à COVID-19 modérée à sévère. Il s’agit de l’un des trois agents testés pour son mécanisme d’action distinct .

Potentiel dans la réduction des défaillances d’organes liées à la COVID-19

En tant qu’inhibiteur double du récepteur des chimiokines CCR2/CCR5, le this compound peut réduire les défaillances respiratoires et cardiovasculaires associées à la COVID-19. Son action antagoniste sur les récepteurs CCR5 et CCR2, qui sont impliqués dans les réponses inflammatoires, en fait un candidat pour atténuer les complications graves de la COVID-19 .

Potentiel thérapeutique pour la stéatohépatite non alcoolique (NASH)

Le this compound a été étudié pour son potentiel thérapeutique dans le traitement de la NASH. Les principales études précliniques et cliniques ont été résumées pour discuter de l’orientation future du this compound comme option de traitement potentielle pour cette affection .

Mécanisme D'action

Target of Action

Cenicriviroc is a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5) . These receptors play crucial roles in the immune response and inflammation, making them important targets for therapeutic intervention .

Mode of Action

Cenicriviroc functions as an entry inhibitor , preventing the virus from entering into human cells . It achieves this by binding to a domain of CCR5 and subsequently inhibiting the interaction between HIV-1 gp120 and CCR5 . Additionally, it acts as a CCR2 antagonist , which may have an anti-inflammatory effect .

Biochemical Pathways

The inhibition of CCR2 and CCR5 by Cenicriviroc can attenuate or prevent inflammation or fibrosis in both early and late stages of diseases like HIV or nonalcoholic steatohepatitis (NASH) . This is achieved by affecting the activation/influx of glial and immune cells and the expression level of CCR2, CCR5, and important pronociceptive cytokines in the spinal cord and dorsal root ganglia (DRG) .

Pharmacokinetics

Cenicriviroc is metabolized by the liver . This suggests that Cenicriviroc has a fairly wide therapeutic range, and modest pharmacokinetic variability .

Result of Action

The administration of Cenicriviroc results in the alleviation of hypersensitivity to mechanical and thermal stimuli in rats after sciatic nerve injury . This is associated with the beneficial impact of Cenicriviroc on the activation/influx level of C1q/IBA-1-positive cells in the spinal cord and/or DRG and GFAP-positive cells in DRG . Additionally, repeated administration of this dual CCR2/CCR5 antagonist enhanced the analgesic effects of morphine and buprenorphine in neuropathic rats .

Action Environment

The action of Cenicriviroc can be influenced by the environment in which it is administered. For instance, in the context of hepatic impairment, the pharmacokinetics of Cenicriviroc can be altered . Furthermore, the efficacy of Cenicriviroc can be potentiated in combination with other drugs, such as opioids .

Safety and Hazards

Cenicriviroc is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propriétés

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDKCRDVVKJPKG-WHERJAGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

497223-25-3
Record name Cenicriviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497223-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cenicriviroc [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cenicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CENICRIVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15C116UA4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cenicriviroc
Reactant of Route 2
Reactant of Route 2
Cenicriviroc
Reactant of Route 3
Reactant of Route 3
Cenicriviroc
Reactant of Route 4
Reactant of Route 4
Cenicriviroc
Reactant of Route 5
Reactant of Route 5
Cenicriviroc
Reactant of Route 6
Reactant of Route 6
Cenicriviroc

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.